molecular formula C14H19BO5 B1413748 Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 2026647-81-2

Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B1413748
CAS No.: 2026647-81-2
M. Wt: 278.11 g/mol
InChI Key: VNTDZKJUUCGKNB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has a molecular formula of C14H19BO5 and a molecular weight of 278.11 g/mol .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that is often used as a reagent and catalyst in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which can include various organic compounds.

Mode of Action

This compound interacts with its targets through chemical reactions. It is commonly used in the Diels-Alder reaction with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions . The boron atom in the dioxaborolane group of the compound can form covalent bonds with other atoms, facilitating the formation of new compounds.

Pharmacokinetics

Its physical and chemical properties such as its solubility in organic solvents, melting point of 77-81°c, and boiling point of approximately 3556±250 °C can impact its behavior in chemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and solvent used can impact the rate and outcome of the reactions it is involved in. It should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be handled with appropriate personal protective measures due to its classification as an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-hydroxy-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the hydroxy group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTDZKJUUCGKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026647-81-2
Record name methyl 3-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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